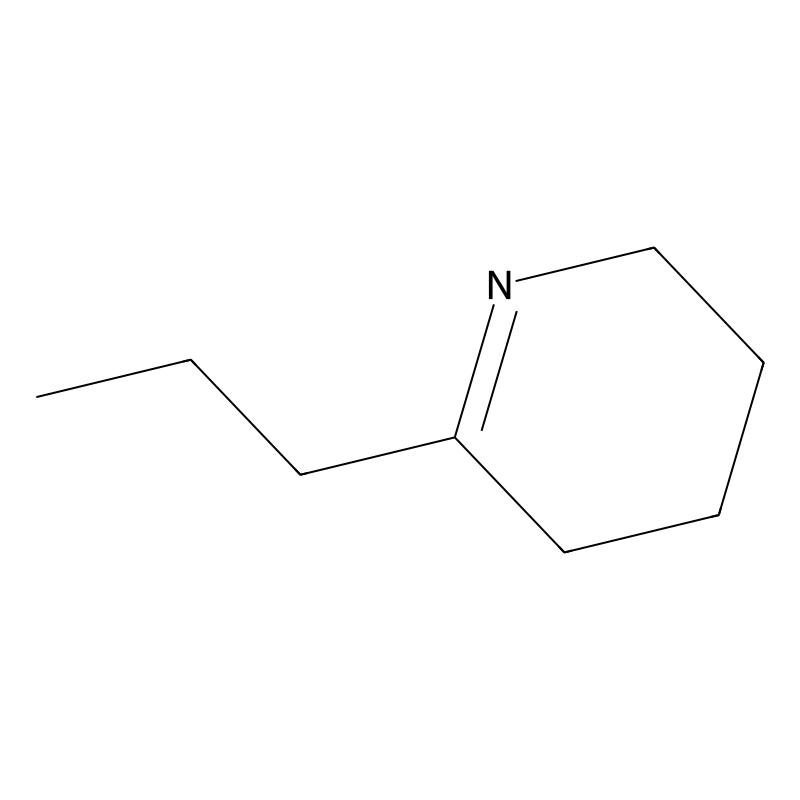

gamma-Coniceine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

gamma-Coniceine biosynthesis pathway in Conium maculatum

The Gamma-Coniceine Biosynthesis Pathway

The biosynthesis of this compound in Poison Hemlock is a proposed pathway where this compound acts as the central precursor and branch point for other alkaloids like coniine and N-methylconiine [1] [2]. The pathway begins with the formation of a carbon backbone, which is then modified through transamination and reduction steps.

The table below summarizes the key enzymes and their proposed functions in the pathway [1]:

| Enzyme/Step | Abbreviation | Proposed Function | Key Characteristics / Notes |

|---|---|---|---|

| 1. Carbon Chain Formation | CPKS5 (Type III PKS) | Condenses one butyryl-CoA and two malonyl-CoA molecules to form a triketide. | First committed step; only enzyme with a previously known sequence [1]. |

| 2. Ketone Reduction | Polyketide Reductase (PKR) | Reduces the polyketide to form 5-keto-octanal. | Hypothetical step; candidate transcripts identified via transcriptome analysis [1]. |

| 3. Transamination | L-alanine:5-keto-octanal Aminotransferase (AAT) | Transfers a nitrogen group from L-alanine to 5-keto-octanal. | Found in both chloroplasts and mitochondria as isoenzymes; the chloroplast enzyme is suggested to be primarily responsible for alkaloid production [3]. |

| 4. Cyclization | Non-enzymatic | Spontaneously cyclizes the transamination product to form This compound. | A non-enzymatic reaction [1]. |

| 5. Reduction to Coniine | This compound Reductase (CR) | Reduces this compound to form coniine using NADPH. | Enzymatic activity ceases when leaves are fully grown [1]. |

| 6. Methylation | S-adenosyl-L-methionine:coniine Methyltransferase (CSAM) | Transfers a methyl group from SAM to coniine, producing N-methylconiine. | Final step; enzymatic activity ceases when leaves are fully grown [1]. |

This pathway visualization outlines the logical sequence from primary metabolites to the toxic piperidine alkaloids.

Figure 1: The proposed biosynthetic pathway of this compound and related alkaloids in Conium maculatum. Solid arrows represent characterized or proposed enzymatic steps, while the dashed arrow indicates a non-enzymatic reaction [1].

Key Experimental Findings and Data

Recent transcriptomic studies and historical biochemical work provide data on the expression and localization of the pathway.

Transcriptome Analysis of Conium maculatum

A 2022 de novo transcriptome assembly of five plant organs (developing fruit, flower, root, leaf, and stem) provides a resource for identifying candidate genes [1].

| Assembly & Analysis Metric | Result |

|---|---|

| Total Transcripts (decontaminated) | 123,240 |

| BUSCO Completeness (Eudicots) | 88.1% (2050 of 2326 genes) |

| Functionally Annotated Transcripts | 98,003 (79.5%) |

| Organ with Most Expressed Transcripts | Flower (82,137) |

| Organ with Fewest Expressed Transcripts | Leaf (47,737) |

This transcriptome was used for in silico selection of candidate transcripts for PKR, AAT, CR, and CSAM enzymes, though in vitro confirmation is required [1] [4].

Subcellular Localization of the Transaminase Step

Critical enzymatic activity occurs in specific organelles. The transaminase (AAT) activity has been detected in both chloroplasts and mitochondria, suggesting these organelles are sites for alkaloid formation [3].

Analytical and Experimental Protocols

For researchers aiming to study this pathway or its components, here are summaries of key methodological approaches.

Transcriptome Assembly and Candidate Gene Identification

The following workflow was used to identify candidate genes for the coniine pathway [1]:

Figure 2: Experimental workflow for de novo transcriptome assembly and candidate gene identification for the coniine biosynthesis pathway [1].

TLC Analysis of this compound and Coniine

A established TLC method can be used to quantify the primary alkaloids in plant foliage [5].

| Protocol Step | Details |

|---|---|

| Extraction | Homogenize foliage in aqueous sulfuric acid. Adjust pH to 9. |

| Partitioning | Exhaustively extract with chloroform. Partly evaporate extract. |

| TLC Plate | Standard silica gel plates. |

| Detection | Dragendorff's spray reagent. |

| Quantification | Visual comparison of spot intensity against standards. |

| Recovery | 92.0 ± 3.5% for coniine; 82.6 ± 3.9% for γ-coniceine. |

| Detection Limit | 1.7 μg/spot (coniine); 0.7 μg/spot (γ-coniceine). |

Isolating Transaminase Activity from Chloroplasts and Mitochondria

A foundational protocol for studying the subcellular localization of AAT activity is outlined below [3]:

- Isolate organelles from fresh plant tissue using differential centrifugation.

- Confirm purity of chloroplast and mitochondrial fractions using marker enzymes.

- Assay transaminase activity in each fraction by incubating with the substrate 5-ketooctanal and L-alanine.

- Measure product formation to determine the specific activity in chloroplasts versus mitochondria.

Research Implications and Future Directions

The identification of candidate genes through transcriptomics opens the door for their functional validation through in vitro enzyme assays and heterologous expression [1]. Furthermore, the presence of a similar biosynthetic pathway in the bacterium Pseudomonas koreensis suggests the possibility of convergent evolution. Studying the bacterial genes may provide additional tools for identifying and characterizing the plant enzymes [1].

References

- 1. De novo transcriptome assembly of Conium L. to identify... maculatum [pmc.ncbi.nlm.nih.gov]

- 2. Poison hemlock | Phaeselis Wiki | Fandom [phaeselis.fandom.com]

- 3. Enzymic synthesis of γ-coniceine in Conium chloroplasts... maculatum [link.springer.com]

- 4. De novo transcriptome assembly of Conium L. to identify... maculatum [cris.vtt.fi]

- 5. An Efficient TLC Method for Analysis of γ-Coniceine and Coniine in... [link.springer.com]

polyketide synthase in gamma-Coniceine production

Biosynthetic Pathway to γ-Coniceine

The biosynthetic pathway of γ-coniceine in poison hemlock (Conium maculatum) begins with a polyketide chain and involves a series of enzymatic transformations. The core pathway can be summarized as follows:

The table below details the function of each key enzyme in the Conium maculatum pathway:

| Enzyme | Type | Function in γ-Coniceine Pathway | Key Features |

|---|

| CPKS5 | Type III Polyketide Synthase (PKS) | Catalyzes the first committed step: condensation of one butyryl-CoA and two malonyl-CoA molecules to form a triketide intermediate [1]. | - Uses free acyl-CoA substrates [2] [3].

- Homodimeric enzyme structure [2].

- Active site catalytic triad: Cys-His-Asn [2]. | | Polyketide Reductase (PKR) | Reductase | Reduces the triketide product from CPKS5 to form 5-keto-octanal [1]. | - Candidate gene identified via transcriptome analysis [1]. | | Aminotransferase (AAT) | Aminotransferase | Transfers an amino group from L-alanine to 5-keto-octanal [1]. | - Localized in chloroplasts and mitochondria of leaves [1]. | | (Non-enzymatic step) | - | The product of AAT activity spontaneously cyclizes to form γ-coniceine [1]. | - |

Experimental Workflows for Pathway Investigation

For researchers aiming to study or validate this pathway, modern methods involve a combination of omics and biochemistry.

Transcriptome Sequencing and Candidate Gene Identification [1]

- RNA Extraction: Isolate high-quality RNA from different plant organs (e.g., developing fruit, flower, root, leaf, stem).

- cDNA Library Construction & Sequencing: Use next-generation RNA sequencing (RNA-seq).

- *De Novo* Transcriptome Assembly: Reconstruct transcripts without a reference genome.

- Functional Annotation: Annotate assembled transcripts using tools like Pannzer2, Trinotate, and HMMER against databases like UniProt and PFAM.

- Candidate Gene Selection: Use protein-BLAST to find transcripts with high sequence homology to known biosynthetic enzymes like CPKS5.

Functional Characterization of Candidate Enzymes

- Heterologous Expression: Clone candidate genes into expression vectors (e.g., pCold II, pQE80L) and express in a heterologous system like E. coli [3].

- Protein Purification: Purify recombinant proteins using affinity chromatography.

- In Vitro Enzyme Assays: Incubate purified enzyme with predicted substrates (e.g., butyryl-CoA and malonyl-CoA for CPKS5) and analyze products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] [4].

- In Vivo Validation: Use CRISPR-Cas9 or other methods to create gene knockouts and analyze metabolite profiles to confirm gene function [4].

References

NADPH-dependent gamma-Coniceine reductase mechanism

Role in Coniine Biosynthesis and Current Status

Gamma-coniceine reductase (CR) catalyzes the NADPH-dependent reduction of γ-coniceine to coniine, which is the final step in the coniine biosynthesis pathway in Poison Hemlock (Conium maculatum) [1] [2].

The table below summarizes the key information about this enzyme:

| Aspect | Current Knowledge on γ-Coniceine Reductase |

|---|---|

| Reaction Catalyzed | γ-coniceine + NADPH → coniine [1] [2] |

| Cofactor | NADPH [1] |

| Enzyme Class | NADPH-dependent reductase |

| Catalytic Mechanism | Not yet experimentally determined |

| Protein Sequence/Structure | Not yet confirmed; candidate transcripts identified [3] |

The enzyme has been enzymatically characterized, meaning its activity has been detected and measured in plant extracts [1]. The major hurdle is that, unlike the first enzyme in the pathway (a polyketide synthase, CPKS5), CR has not been purified nor has its gene been definitively identified [3]. A 2022 transcriptome study of Conium maculatum identified several candidate genes for CR, but their functions require validation through in vitro testing [3].

Proposed Mechanism and Research Directions

In the absence of direct structural data for CR, researchers rely on hypotheses based on the chemistry of the reaction and mechanisms of analogous enzymes.

The core chemical reaction is a reduction of an imine double bond in γ-coniceine to a secondary amine in coniine. This is proposed to occur via a direct hydride transfer from the NADPH cofactor to the electrophilic carbon of the imine group in γ-coniceine.

Hypothesized reduction of γ-coniceine to coniine via hydride transfer from NADPH.

This proposed hydride transfer mechanism is common among NADPH-dependent reductases. A relevant analogy can be drawn from the well-characterized mechanism of NADPH-cytochrome P450 reductase (CPR), which also transfers electrons from NADPH to a substrate via flavin cofactors [4].

Generalized electron transfer pathway in NADPH-dependent reductases like CPR. The exact structure of CR is unknown, but it may utilize a similar relay system.

Key catalytic residues in CPR (such as Ser457, Cys630, and Asp675) facilitate this process by stabilizing reaction intermediates and the nicotinamide ring of NADPH, and by acting as a proton relay [4]. A comparable network of residues is likely critical for CR's function.

Research Protocols for Mechanism Elucidation

To move from hypothesis to confirmed mechanism, the following experimental approaches are critical:

- 1. Candidate Gene Expression & Purification: The candidate CR transcripts identified via transcriptome analysis [3] need to be cloned and expressed in a heterologous system (e.g., E. coli). The resulting recombinant protein must then be purified.

- 2. Functional Characterization *In Vitro*: The purified candidate protein should be incubated with the substrate (γ-coniceine) and cofactor (NADPH) to confirm coniine production, typically analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

- 3. Structural Analysis: Determining the three-dimensional protein structure via X-ray crystallography or cryo-Electron Microscopy (cryo-EM) would reveal the active site architecture, show how γ-coniceine and NADPH bind, and identify the specific amino acid residues involved in catalysis.

- 4. Mechanistic Studies: Using techniques like kinetic isotope effects (using deuterated NADPH) and site-directed mutagenesis of putative active site residues would allow researchers to test the hydride transfer mechanism and define the roles of specific amino acids.

Future Perspectives and Potential

Elucidating the mechanism of γ-coniceine reductase has significant applied potential. As the key step in producing a potent neurotoxin, understanding this enzyme could inform the development of molecularly targeted antidotes. Furthermore, given the historical interest in coniine's medicinal properties and its renewed potential for non-addictive pain relief [1], engineering this enzyme could be valuable for the biosynthetic production of coniine or novel analogs for pharmaceutical development.

References

- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant... [pubmed.ncbi.nlm.nih.gov]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the... - Peeref [peeref.com]

- 3. De novo transcriptome assembly of Conium maculatum L. to identify... [nature.com]

- 4. M-CSA - A database of enzyme mechanisms and catalytic sites [ebi.ac.uk]

gamma-Coniceine nicotinic acetylcholine receptor antagonism

Mechanism of Action and Quantitative Data

Gamma-Coniceine is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum). Current research indicates it acts as an agonist, not an antagonist, of nicotinic acetylcholine receptors [1].

The quantitative data below summarizes its potency and toxicity compared to related compounds from a 2013 comparative study. The relative potencies were determined on cells expressing human fetal muscle-type nAChRs, and lethality was measured in a mouse bioassay [1].

Table 1: Relative Potencies and Toxicities of Poison Hemlock Alkaloids

| Compound | In Vitro Relative Potency (Rank Order) | In Vivo Lethality (LD₅₀ in mice, mg/kg) |

|---|---|---|

| γ-Coniceine | Most potent | 4.4 |

| (-)-N-methylconiine | Intermediate | 16.1 |

| (±)-N-methylconiine | Intermediate | 17.8 |

| (+)-N-methylconiine | Least potent | 19.2 |

This study also established that the (-)-enantiomer of N-methylconiine is more potent and toxic than the (+)-enantiomer, highlighting a stereoselective effect on the receptor [1].

nAChR Signaling Pathway and Agonist Action

As a ligand-gated ion channel, the nAChR's structure and function provide context for how an agonist like this compound acts. The following diagram illustrates the core signaling pathway and consequences of receptor activation.

Figure 1: Generalized nAChR signaling pathway activated by agonists. Based on information from [2] [3] [4].

Activation of nAChRs, particularly the α7 subtype which has high permeability to calcium (Ca²⁺), can trigger several downstream events [2]:

- Neurotransmitter release: Presynaptic receptor activation facilitates the release of neurotransmitters like glutamate and GABA [2].

- Synaptic plasticity: Contributes to long-term potentiation (LTP) or depression (LTD), underlying learning and memory [2].

- Intracellular signaling: Elevated Ca²⁺ can activate secondary messengers and modulate pathways involving PKC and JAK2/STAT3, influencing inflammation, autophagy, and gene transcription [2].

Suggested Experimental Approaches

The search results did not yield detailed, ready-to-use protocols for studying this compound. The methodologies below are inferred from standard practices in the field, as suggested by the context of the studies found [1] [5].

Table 2: Key Experimental Methods for Characterizing this compound Action

| Method | Application & Key Metrics | Technical Considerations |

|---|

| Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes | Application: Measure functional ion channel currents. Metrics: EC₅₀ (potency), peak current amplitude, desensitization kinetics. | Oocytes are injected with cRNA encoding specific human nAChR subunits. Dose-response curves for this compound are generated and compared to ACh [1] [5]. | | Calcium Imaging (e.g., FLIPR) with Cell Lines | Application: High-throughput screening of receptor activity via Ca²⁺ influx. Metrics: Fluorescent signal change, EC₅₀. | Use cells stably expressing a specific nAChR subtype (e.g, muscle-type or α7). Useful for initial potency ranking and stereoselectivity studies [2] [1]. | | In Vivo Toxicity Bioassay | Application: Determine overall physiological toxicity. Metrics: LD₅₀, observation of toxic symptoms (e.g., tremor, respiratory failure). | Conducted in rodent models (e.g., mice). Compounds are administered (e.g., IP) and mortality is recorded to calculate median lethal dose [1]. | | Cysteine Scanning Mutagenesis | Application: Map the binding site of the alkaloid on the receptor. Metrics: Changes in reaction rates to sulfhydryl reagents with/without alkaloid. | Identifies receptor residues whose accessibility is altered by bound this compound, revealing its "footprint" on the receptor [5]. |

Research Implications and Future Directions

The high potency of this compound makes it a compelling tool and template for pharmacology. Key implications and research gaps include:

- Therapeutic Potential & Toxicity: The potency of this compound and the stereoselectivity of its analogs are critical for drug design but also highlight its significant toxicity, which must be addressed [1].

- Subtype Specificity: Current data is primarily on muscle-type nAChRs. Its effects on neuronal subtypes (e.g., α4β2* or α7), which are critical in the central nervous system, remain less clear and represent a key area for future research [2] [4].

- Molecular Binding Site: Precise interaction details with the receptor's agonist-binding site are not fully known. Techniques like homology modeling based on related proteins could provide valuable insights [5].

References

- 1. Stereoselective potencies and relative toxicities of γ- coniceine and... [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular responses and functions of α7 nicotinic ... acetylcholine [atm.amegroups.org]

- 3. - Wikipedia Nicotinic acetylcholine receptor [en.wikipedia.org]

- 4. Frontiers | Neuronal Nicotinic : Common... Acetylcholine Receptors [frontiersin.org]

- 5. Mapping the agonist binding site of the nicotinic ... acetylcholine [pubmed.ncbi.nlm.nih.gov]

spatial distribution of gamma-Coniceine in poison hemlock tissues

Alkaloid Distribution in Poison Hemlock Tissues

The table below summarizes the key findings on the distribution of γ-coniceine and related compounds in different tissues of Conium maculatum [1].

| Alkaloid | Fruit/Seed | Root | Other Tissues (e.g., Leaf, Stem) | Notes |

|---|---|---|---|---|

| γ-Coniceine | Discrete localization; high content [1]. | Alkaloids present only after the first year of growth [2]. | Fluctuating concentrations during leaf expansion and in different weather [2]. | More potent agonist and more toxic than coniine and N-methylconiine [3]. |

| Coniine | Delocalizes during analysis due to high volatility [1]. | Alkaloids present only after the first year of growth [2]. | Fluctuating concentrations; key biosynthetic enzyme activity ceases when the leaf is fully grown [2]. | Interconverts with γ-coniceine; concentrations are inversely related [1]. |

| N-Methylconiine | Information not specified in the provided research. | Information not specified in the provided research. | Information not specified in the provided research | The (-)-enantiomer is more potent and toxic than the (+)-enantiomer [3]. |

| Other Alkaloids (e.g., Conhydrinone, 5-Hydroxy-γ-coniceine) | Delocalizes during analysis due to high volatility [1]. | Information not specified in the provided research. | Information not specified in the provided research. | - |

Experimental Protocol for Spatial Localization

A landmark 2024 study successfully determined the spatial distribution of hemlock alkaloids using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) [1]. A major challenge was the high volatility of these alkaloids, which caused them to delocalize during standard analysis. The core methodology involved an on-tissue chemical derivatization step to make the alkaloids less volatile and easier to detect [1].

Experimental workflow for alkaloid localization using MALDI-MSI with on-tissue derivatization.

- Tissue Preparation: Fresh plant tissues (e.g., fruits) are flash-frozen and cut into thin sections for analysis [1].

- On-Tissue Derivatization: The tissue sections are sprayed with a solution of coniferyl aldehyde (CA). This reagent reacts with the secondary amine group in the hemlock alkaloids (like γ-coniceine and coniine) to form iminium ions (Schiff bases). This reaction [1]:

- Reduces volatility, preventing delocalization.

- Improves ionization efficiency, leading to stronger signals in the mass spectrometer.

- MALDI-MSI Analysis: The derivatized tissue is then coated with a MALDI matrix and placed in the mass spectrometer. A laser rasters across the tissue surface, and for each pixel, the mass-to-charge ratio (m/z) of the detected ions is recorded. This creates a spatial map of where each alkaloid is located [1].

Biosynthesis and Functional Implications

Understanding where alkaloids are made can explain their distribution. The proposed biosynthetic pathway for γ-coniceine and coniine starts with a polyketide synthase (CPKS5). The fruit has been identified as a highly active organ for alkaloid synthesis [1] [2].

Proposed biosynthetic pathway of γ-coniceine and coniine in poison hemlock.

The discrete distribution of these potent alkaloids suggests a defensive role for the plant. Their presence in fruits, in particular, may protect seeds from herbivores and pathogens [1]. The high toxicity of γ-coniceine, which acts as a potent agonist on nicotinic acetylcholine receptors, supports this hypothesis [1] [3].

References

biosynthesis of gamma-Coniceine from 5-keto-octanal

The Proposed Biosynthetic Pathway to γ-Coniceine

The biosynthesis of γ-coniceine in Conium maculatum (poison hemlock) begins with a polyketide synthase and involves a key transaminase step to form the immediate precursor that cyclizes into γ-coniceine. The diagram below outlines this proposed pathway and the associated research approach for identifying its enzymes.

Diagram of the γ-coniceine biosynthesis pathway and gene identification workflow.

The key step in the formation of γ-coniceine is the transamination of 5-keto-octanal, followed by a spontaneous cyclization [1] [2]. The enzyme catalyzing the transamination is L-alanine:5-keto-octanal aminotransferase (AAT), which transfers a nitrogen group from L-alanine to form 5-oxooctylamine [1]. This amine intermediate then undergoes a non-enzymatic cyclization to form γ-coniceine [1] [2].

Key Enzymes and Research Methodologies

The table below summarizes the core enzymes in the pathway and the modern methodologies used to identify their corresponding genes.

| Enzyme / Protein | Abbreviation | Proposed Function in Pathway | Key Experimental Evidence |

|---|---|---|---|

| Type III Polyketide Synthase | CPKS5 | Catalyzes the first step: condensation of one butyryl-CoA and two malonyl-CoA molecules to form a triketide, likely 5-keto-octanal [1]. | Previously characterized enzyme; used as a known sequence to find related transcripts [1]. |

| L-alanine:5-keto-octanal Aminotransferase | AAT | Catalyzes the transamination of 5-keto-octanal, using L-alanine as the amino donor to form 5-oxooctylamine [1]. | Enzymatic activity characterized in 1971 [3]; candidate transcripts identified via de novo transcriptome assembly and annotation in 2022 [1]. |

| γ-Coniceine Reductase | CR | Reduces γ-coniceine to form coniine (the final step after γ-coniceine formation) [1]. | NADPH-dependent enzymatic activity previously characterized; candidate transcripts identified in the 2022 transcriptome study [1]. |

The primary methodology for identifying these candidate genes in recent years is de novo transcriptome assembly [1] [4]. This process is summarized in the table below.

| Methodology Step | Description |

|---|---|

| 1. RNA Sequencing | RNA was extracted and sequenced from five organs of poison hemlock: developing fruit, flower, root, leaf, and stem [1]. |

| 2. De Novo Assembly | Without a reference genome, sequencing reads were computationally assembled into a transcriptome containing 123,240 transcripts [1]. |

| 3. Functional Annotation | Nearly 80% of transcripts were annotated using protein databases (UniProt, PFAM) and gene ontology terms, identifying potential enzyme families [1]. |

| 4. In-silico Candidate Selection | Researchers searched the annotated transcriptome for sequences similar to enzymes catalyzing known or hypothesized reactions in the pathway [1]. |

Key Insights for Researchers

- Tissue-Specific Expression is Crucial: The 2022 transcriptome study found that the flower and developing fruit expressed the highest number of transcripts, with over 11,000 and 5,500 unique transcripts, respectively [1]. This suggests these organs are major sites of active alkaloid biosynthesis and are prime targets for further experimental work.

- In Silico Predictions Require Validation: The candidate genes identified through transcriptome analysis are in silico predictions [1] [4]. The authors explicitly state that in vitro testing is required to confirm the enzymatic function of the selected candidates [1].

- Explore the Bacterial Parallel: The discovery of a similar pathway in Pseudomonas koreensis that produces γ-coniceine analogues (koreenceines) could provide a model for identifying homologous genes in the plant, especially since the bacterial enzymes might be easier to characterize [1].

References

- 1. De novo transcriptome assembly of Conium maculatum L. to identify... [pmc.ncbi.nlm.nih.gov]

- 2. Coniine - Wikipedia [en.wikipedia.org]

- 3. sciencedirect.com/science/article/abs/pii/S0031942200973515 [sciencedirect.com]

- 4. De novo transcriptome assembly of Conium maculatum L. to identify... [cris.vtt.fi]

ecological role of gamma-Coniceine in plant defense

Chemical Identity and Role in Toxicity

Gamma-Coniceine is a piperidinic alkaloid and a key toxic component in Poison Hemlock (Conium maculatum) [1]. The table below summarizes its core properties:

| Property | Description |

|---|---|

| IUPAC Name | 6-Propyl-2,3,4,5-tetrahydropyridine [2] |

| Molecular Formula | C₈H₁₅N [2] |

| Molecular Mass | 125.215 g/mol [2] |

| Role in Plant | Precursor Alkaloid: It is the biochemical precursor to other toxic hemlock alkaloids like coniine [1]. |

| Toxicity Mechanism | Disrupts the central nervous system by acting on nicotinic acetylcholine receptors, causing ascending muscular paralysis that can lead to respiratory failure and death [1]. |

Biosynthesis and Broader Defense Context

This compound is synthesized by the plant from acetate units [1]. The following diagram illustrates its role as the central precursor in the alkaloid pathway of Poison Hemlock:

This production of toxic alkaloids is a form of chemical defense against herbivores. The plant's defense system is a complex signaling network. While the specific pathway for this compound induction isn't detailed in the search results, it operates within this broader context, which can be visualized as follows [3] [4] [5]:

Experimental Approaches for Study

While the search results do not contain specific protocols for studying this compound, the following common techniques used in plant defense and phytochemistry research would be applicable:

| Method | Application in Study |

|---|---|

| Chromatography & Mass Spectrometry | Used to isolate and identify alkaloids from plant extracts and determine their precise concentration in different tissues [1]. |

| In vitro Bioassays | Used to test the toxicity of isolated this compound on cell cultures, microbes, or insects to quantify its defensive effect [6]. |

| Gene Expression Analysis (qPCR) | Used to measure the activity of genes involved in alkaloid biosynthesis by quantifying RNA transcript levels [7]. |

| Enzyme Assays | Used to characterize the function of specific biosynthetic enzymes, like the reductase that forms this compound [1]. |

| Genetic Studies | Involves creating or studying plant mutants to understand how the disruption of specific genes affects alkaloid production [8]. |

References

- 1. Poison hemlock | Phaeselis Wiki | Fandom [phaeselis.fandom.com]

- 2. g- Coniceine | C8H15N [chemspider.com]

- 3. The Ultimate Guide to Plant Defense [numberanalytics.com]

- 4. transduction in Signal responses | PPTX | Gardening plant defence [slideshare.net]

- 5. Disease Resistance-Related Plant : Recent... Signaling Pathways [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Fusarium phytotoxin trichothecenes have an elicitor -like activity ... [semanticscholar.org]

- 7. Analysis, How a qPCR Machine Works and qPCR qPCR Protocol [technologynetworks.com]

- 8. Accumulation of elicitor in the intercellular fluid of the... activity [pubmed.ncbi.nlm.nih.gov]

gamma-Coniceine historical context and Socrates execution

Technical Profile of γ-Coniceine

γ-Coniceine is a highly toxic piperidine alkaloid found in poison hemlock (Conium maculatum). Modern scientific studies have quantitatively analyzed its potency and mechanism of action [1] [2] [3].

The table below summarizes the key toxicological data for γ-Coniceine and related compounds from a mouse bioassay study [1] [3]:

| Alkaloid | Relative In Vitro Potency (Rank Order) | In Vivo Lethality (LD₅₀ in mg/kg) |

|---|---|---|

| γ-Coniceine | Highest | 4.4 |

| (-)-N-methylconiine | Intermediate | 16.1 |

| (±)-N-methylconiine | Intermediate | 17.8 |

| (+)-N-methylconiine | Lowest | 19.2 |

Note: In vitro potency was determined on cells expressing human fetal muscle-type nicotinic acetylcholine receptors. The rank order of potency was γ-Coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1] [3].

Mechanism of Action and Experimental Insights

The primary molecular target of γ-Coniceine and related Conium alkaloids is the nicotinic acetylcholine receptor (nAChR). The study determined their relative potencies as agonists on human fetal muscle-type nAChRs [1] [3]. The mechanism can be visualized as follows:

The experimental workflow used to establish this toxicity typically involves a combination of in vitro and in vivo methods [1]:

- In Vitro Assay: The relative potencies of the alkaloids are determined using cell-based assays. Cells (e.g., oocytes) engineered to express the specific human target, such as the fetal muscle-type nicotinic acetylcholine receptor, are exposed to the compounds. The cellular response (e.g., ion flux) is measured to calculate and compare agonist potency.

- In Vivo Bioassay: The lethality of the alkaloids is determined using an animal model, typically mice. The compounds are administered to groups of animals at varying doses, and the LD₅₀ (median lethal dose) is calculated, which is the dose required to kill half the test population.

Historical Context and Research Limitations

While historical accounts strongly suggest that Socrates was executed by drinking a poisonous brew of hemlock [4] [5] [6], the available scientific literature does not provide a direct experimental protocol to retrospectively analyze this specific historical case.

The provided search results offer a modern, quantitative understanding of hemlock's toxic components but do not bridge the gap with historical forensic techniques. To pursue this line of inquiry, you may need to consult specialized historical or forensic toxicology resources that explore the analysis of ancient alkaloids in an archaeological context.

References

- 1. Stereoselective potencies and relative toxicities of γ- coniceine and... [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Stereoselective Potencies and Relative Toxicities of γ- Coniceine and... [peeref.com]

- 4. How Socrates ' Method Of Critical Thinking Led To His Execution [worldatlas.com]

- 5. 7 Facts About Socrates , the Enigmatic Greek Street... | HowStuffWorks [history.howstuffworks.com]

- 6. Trial of Socrates - Wikipedia [en.wikipedia.org]

first isolation and synthesis of gamma-Coniceine

Chemical Identity of gamma-Coniceine

The table below summarizes the core identifiers and properties of this compound from the search results [1] [2]:

| Property | Value / Description |

|---|---|

| CAS Number | 1604-01-9 [1] [2] |

| Molecular Formula | C₈H₁₅N [1] [2] |

| Average Mass | 125.215 g·mol⁻¹ [1] |

| IUPAC Name | 6-Propyl-2,3,4,5-tetrahydropyridine [1] |

| Density | 0.91 g/cm³ [2] |

| Boiling Point | 171°C at 760 mmHg [2] |

| Flash Point | 48.5°C [2] |

Synthesis and Analysis Methods

Although the first synthesis is not documented, recent scientific literature provides details on modern synthetic and analytical methods.

- Modern Synthesis: A 2007 paper describes an efficient synthesis of enantiomerically pure (+)-coniceine. The key step was a reductive photocyclization of a chiral dienamide, producing the target compound in five steps with an 8% overall yield [3]. The study notes that both enantiomers can be accessed by choosing the appropriate chiral starting material [3].

- Analytical Protocol: A 2004 study detailed a thin-layer chromatography (TLC) method for analyzing this compound and coniine in plant foliage. The process involves extracting alkaloids at pH 9 with chloroform and using Dragendorff’s reagent for detection. The method has a quantification limit of 0.6 μg/mL for this compound [4].

Biological Activity and Toxicology

This compound is a biosynthetic precursor to other toxic alkaloids in Poison Hemlock, such as coniine [5]. The following diagram illustrates the established relationship between these compounds and their mechanism of action.

Relationship between this compound, Coniine, and their toxic mechanism.

- Toxic Mechanism: Coniine (a direct derivative of this compound) binds to nicotinic acetylcholine receptors at the neuromuscular junction. This causes persistent depolarization, leading to muscular paralysis and, in fatal cases, respiratory failure [5].

- Relative Potency: A 2013 comparative study determined that This compound is more potent than coniine and N-methylconiine in assays on human fetal muscle-type nicotinic receptors. The in vivo lethality (LD₅₀) in mice was 4.4 mg/kg for this compound [6].

References

- 1. g- Coniceine | C8H15N [chemspider.com]

- 2. - gamma | CAS#:1604-01-9 | Chemsrc coniceine [chemsrc.com]

- 3. Synthesis of (+)-coniceine via reductive photocyclization of dienamides: an entry to indolizidines - ScienceDirect [sciencedirect.com]

- 4. An Efficient TLC Method for Analysis of γ- Coniceine and Coniine in... [link.springer.com]

- 5. Coniine - Wikipedia [en.wikipedia.org]

- 6. Stereoselective potencies and relative toxicities of γ- coniceine and... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Stereochemistry and Biological Activity of γ-Coniceine

Introduction and Chemical Identity

γ-Coniceine (C₈H₁₅N) is a pivotal piperidine alkaloid and a key toxic constituent of poison hemlock (Conium maculatum L.). This compound serves as a central biosynthetic intermediate for other hemlock alkaloids, including coniine and N-methylconiine [1] [2] [3]. Its molecular structure features a 2,3,4,5-tetrahydro-6-propylpyridine backbone, which incorporates a chiral center, leading to stereoisomers with distinct biological properties [4]. The study of γ-coniceine is crucial for understanding structure-activity relationships in nicotinic acetylcholine receptor (nAChR) agonists and for developing targeted toxicological profiles and potential therapeutic applications.

Molecular Characteristics:

- Chemical Formula: C₈H₁₅N

- Average Mass: 125.215 Da

- Monoisotopic Mass: 125.120449 Da

- IUPAC Name: 6-Propyl-2,3,4,5-tetrahydropyridine

- CAS Registry Number: 1604-01-9 [4]

Biosynthesis Pathway in Conium maculatum

The biosynthesis of γ-coniceine in poison hemlock involves a coordinated enzymatic pathway that transforms simple precursors into complex, biologically active alkaloids. Recent transcriptome studies have identified candidate genes encoding the enzymes responsible for these conversions [3] [5].

Table: Enzymes in the Proposed Coniine/Alkaloid Biosynthesis Pathway

| Enzyme | EC Number | Reaction Catalyzed | Gene Candidates Identified |

|---|---|---|---|

| Polyketide Synthase (CPKS5) | - | Condensation of butyryl-CoA with 2 malonyl-CoA units to form triketide | CPKS5 [5] |

| Polyketide Reductase (PKR) | - | Reduction of triketide to 5-keto-octanal | In silico candidates identified [5] |

| Aminotransferase (AAT) | - | Transamination of 5-keto-octanal using L-alanine | In silico candidates identified [5] |

| γ-Coniceine Reductase (CR) | - | Reduction of γ-coniceine to coniine | In silico candidates identified [5] |

| Methyltransferase (CSAM) | - | N-methylation of coniine to N-methylconiine | In silico candidates identified [5] |

Figure 1: Proposed biosynthetic pathway for γ-coniceine and related Conium alkaloids, highlighting key enzymatic steps and candidate genes identified through transcriptome analysis [3] [5].

The pathway begins with the condensation of butyryl-CoA and two malonyl-CoA molecules catalyzed by a type III polyketide synthase (CPKS5), forming a triketide intermediate [5]. This intermediate undergoes reductive modification by a polyketide reductase (PKR) to form 5-keto-octanal. An L-alanine:5-keto-octanal aminotransferase (AAT) then catalyzes a transamination reaction, introducing nitrogen from L-alanine [5]. The resulting compound cyclizes spontaneously to form γ-coniceine through a non-enzymatic reaction [5]. Subsequently, γ-coniceine can be reduced by an NADPH-dependent γ-coniceine reductase (CR) to form coniine, or serve as a precursor for N-methylconiine through the action of S-adenosyl-L-methionine:coniine methyltransferase (CSAM) [5].

Stereochemistry and Relative Toxicities

The stereochemical configuration of Conium alkaloids significantly influences their biological activity and toxicity. Comparative studies have demonstrated marked stereoselective differences in the potency of these compounds [1] [6].

Table: Relative Potencies and Toxicities of Conium Alkaloids

| Compound | In Vitro Relative Potency (nAChR) | In Vivo Mouse LD₅₀ (mg/kg) | Stereochemical Preference |

|---|---|---|---|

| γ-Coniceine | Highest | 4.4 | - |

| (-)-N-methylconiine | Intermediate | 16.1 | R-configuration |

| (±)-N-methylconiine | Intermediate | 17.8 | Racemic mixture |

| (+)-N-methylconiine | Lowest | 19.2 | S-configuration |

| (-)-coniine | - | - | More potent enantiomer |

| (+)-coniine | - | - | Less potent enantiomer |

The rank order of relative potencies on cells expressing human fetal muscle-type nicotinic acetylcholine receptors was determined as: γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1] [6]. This hierarchy demonstrates that γ-coniceine is the most potent agonist among the Conium alkaloids tested, approximately 3-4 times more potent than the N-methylconiine enantiomers based on in vivo lethality data [1].

In vivo lethality studies using a mouse bioassay confirmed these stereoselective differences, with γ-coniceine exhibiting the highest toxicity (LD₅₀ 4.4 mg/kg), followed by the (-)-enantiomer of N-methylconiine (LD₅₀ 16.1 mg/kg), the (±)-racemate (LD₅₀ 17.8 mg/kg), and the (+)-enantiomer (LD₅₀ 19.2 mg/kg) [1] [6]. These findings correlate with the in vitro results and highlight the significance of stereochemistry in the toxicological profile of these compounds.

Mechanism of Action and Biological Activity

γ-Coniceine exerts its primary toxic effects through interaction with the nicotinic acetylcholine receptor (nAChR) system. As a potent agonist of human fetal muscle-type nAChRs, it mimics the action of acetylcholine but is not regulated by physiological mechanisms, leading to overstimulation of cholinergic pathways [1] [6].

Figure 2: Mechanism of γ-coniceine toxicity showing pathway from nAChR activation to respiratory failure [1] [6].

The mechanism begins with γ-coniceine binding to nicotinic acetylcholine receptors at the neuromuscular junction [1] [6]. This binding results in receptor over-activation, triggering excessive influx of sodium and potassium ions [1] [6]. The ion imbalance causes persistent depolarization of the postsynaptic membrane, leading to uncontrolled muscle contractions followed by paralysis [1] [6]. Ultimately, paralysis of respiratory muscles can cause respiratory failure, which is the primary cause of death in γ-coniceine poisoning [1] [6].

The stereoselective potency of these alkaloids is attributed to the precise spatial arrangement of their molecules, which affects binding affinity and efficacy at the nAChR binding site. The natural (-)-enantiomers of coniine and N-methylconiine exhibit higher binding affinity to the receptor compared to their (+)-counterparts, explaining their greater toxicological significance [1].

Analytical Methods for Study

Advanced analytical techniques are essential for studying γ-coniceine's stereochemistry, quantification, and biological activity. The following methodologies represent state-of-the-art approaches for investigating this compound:

In Vitro Bioactivity Assay

- Receptor Preparation: Cells expressing human fetal muscle-type nicotinic acetylcholine receptors are cultured under standardized conditions [1].

- Agonist Exposure: γ-Coniceine and its analogs are applied in concentration gradients to determine dose-response relationships [1].

- Response Measurement: Receptor activation is quantified using electrophysiological recordings or fluorescence-based calcium flux assays [1].

- Data Analysis: EC₅₀ values are calculated from dose-response curves to compare relative potencies [1].

In Vivo Mouse Bioassay

- Animal Model: Laboratory mice of standardized strain and weight range [1].

- Compound Administration: Alkaloids are administered via intraperitoneal injection in controlled doses [1].

- Lethality Assessment: Animals are monitored for 24-48 hours with detailed recording of toxic symptoms [1].

- LD₅₀ Calculation: Dose-response curves are generated using probit analysis to determine median lethal doses [1].

Analytical Chemistry Techniques

- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique combines the separation capabilities of liquid chromatography with the detection sensitivity of mass spectrometry [7]. For γ-coniceine analysis, reversed-phase LC with C18 columns provides optimal separation, while MS detection enables precise quantification and structural confirmation [7].

- Sample Preparation: Plant extracts or biological samples are typically extracted with methanol or ethanol, followed by solid-phase extraction cleanup to remove interfering compounds [7].

- Chiral Separation: For stereochemical analysis, chiral stationary phases or derivatization with chiral reagents enables separation of enantiomers [1] [7].

Table: Comparison of Analytical Methods for γ-Coniceine

| Method | Applications | Sensitivity | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Quantification, metabolic studies | High (ng/mL range) | High specificity, can detect multiple alkaloids simultaneously [7] |

| GC-MS | Volatile alkaloid analysis | High | Excellent for separation of complex mixtures [8] |

| Chiral HPLC | Enantiomer separation | Moderate | Direct stereochemical analysis without derivatization [1] |

| In vitro bioassay | Mechanism of action studies | Compound-dependent | Functional activity data, receptor specificity [1] |

Research Applications and Future Directions

The study of γ-coniceine and its stereochemical properties has significant implications across multiple scientific disciplines:

Toxicological Research

- Risk Assessment: Understanding the stereoselective toxicity of γ-coniceine enables more accurate assessment of poison hemlock exposure risks to humans and livestock [1].

- Antidote Development: Elucidation of the precise mechanism of action facilitates the development of targeted antidotes, such as specific nAChR antagonists [1].

Neuroscience Tools

- Receptor Characterization: γ-Coniceine serves as a valuable tool compound for studying the structure and function of nicotinic acetylcholine receptors [1].

- Structure-Activity Relationships: Comparative studies of γ-coniceine and its analogs provide insights into the structural requirements for nAChR binding and activation [1].

Pharmaceutical Applications

- Drug Discovery: The nAChR target is relevant for developing therapeutics for neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction [1].

- Natural Product Synthesis: The complex stereochemistry of γ-coniceine presents challenges for asymmetric synthesis, driving innovation in synthetic methodology [1].

Recent advances in transcriptome analysis of Conium maculatum have identified candidate genes for the complete biosynthetic pathway of γ-coniceine [3] [5]. This genetic information opens possibilities for metabolic engineering of the pathway in heterologous systems, enabling sustainable production of these compounds for pharmaceutical research without cultivating toxic plants.

Future research directions should focus on:

- Crystal structure determination of γ-coniceine bound to nAChR to visualize precise binding interactions

- Development of selective antagonists based on the stereochemical requirements revealed by γ-coniceine studies

- Exploration of synthetic analogs with modified toxicity profiles for potential therapeutic applications

- Heterologous pathway expression in microbial hosts for sustainable production of these alkaloids

Conclusion

References

- 1. Stereoselective potencies and relative toxicities of γ- coniceine and... [pubmed.ncbi.nlm.nih.gov]

- 2. of Conium alkaloids using carbon-14 dioxide. Biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 3. De novo transcriptome assembly of Conium maculatum L. to identify... [researchportal.helsinki.fi]

- 4. g- Coniceine | C8H15N [chemspider.com]

- 5. De novo transcriptome assembly of Conium maculatum L. to identify... [nature.com]

- 6. Stereoselective Potencies and Relative Toxicities of γ- Coniceine and... [peeref.com]

- 7. – Liquid - Wikipedia chromatography mass spectrometry [en.wikipedia.org]

- 8. and High ... performance liquid chromatography gas [scispace.com]

MALDI-MSI analysis of gamma-Coniceine spatial distribution

MALDI-MSI for Plant Metabolite Analysis: An Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful label-free technique that enables the in-situ visualization of the spatial distribution of molecules, such as metabolites, directly on thin tissue sections [1]. This allows researchers to simultaneously determine "what, how much, and where" specific compounds are located within a biological sample [2].

For the analysis of specialized plant metabolites like the alkaloid gamma-Coniceine, MALDI-MSI offers a significant advantage. It can map its distribution without the need for prior isolation or labeling, which is crucial for understanding its role in plant defense, its potential toxicity, and its synthesis pathways [3]. This protocol is designed to guide researchers through the key steps for a successful MALDI-MSI analysis of this compound in plant tissues such as poison hemlock (Conium maculatum).

MSI Technology Comparison for Metabolite Imaging

Selecting the appropriate Mass Spectrometry Imaging technology is a critical first step. The following table compares the two most common ambient ionization techniques used in spatial metabolomics, MALDI-MSI and DESI-MSI, to help you evaluate their suitability for your project [4] [5] [2].

| Parameter | MALDI-MSI | DESI-MSI |

|---|---|---|

| Ionization Principle | Matrix-assisted laser desorption/ionization [4] | Desorption electrospray ionization [4] |

| Operating Environment | Vacuum [4] | Ambient [4] [5] |

| Spatial Resolution | High (can achieve <10 µm; down to 1.4 µm with AP-MALDI) [4] [5] | Lower (typically 50-200 µm) [4] |

| Sample Preparation | Requires matrix deposition [4] [1] | Minimal preparation; no matrix required [4] [5] |

| Key Advantages | High spatial and mass resolution; reliable for small samples [4] | High-throughput; ambient conditions allow for faster analysis and potential real-time diagnosis [4] [5] |

| Major Limitations | Matrix ions can interfere with low-weight molecules (<600 Da); risk of analyte delocalization [4] [5] | Lower spatial resolution and sensitivity compared to MALDI [4] |

| Typical Detected Metabolites | ~1500 [2] | 1000-1200 [2] |

For imaging a specific, low-mass alkaloid like this compound with high spatial detail, MALDI-MSI is the recommended technique due to its superior spatial resolution.

Detailed MALDI-MSI Experimental Protocol

The following workflow outlines the critical steps for preparing and analyzing plant tissue sections using MALDI-MSI, optimized based on current methodologies [1] [6] [7].

Sample Preparation [1]

- Tissue Harvesting and Freezing: Rapidly harvest the plant tissue (e.g., stem, leaf, root) and immediately flash-freeze it in liquid nitrogen to preserve the metabolic state and prevent molecular degradation.

- Cryosectioning: Embed the frozen tissue in a supporting medium like gelatin. Section the tissue into thin slices (typically 10-20 μm thickness) using a cryostat at -20°C.

- Mounting: Thaw-mount the sections onto pre-chilled Indium Tin Oxide (ITO)-coated glass slides, which are conductive and essential for the MSI process. The slides should be slowly warmed from below to adhere the tissue.

Matrix Application [1] [6] [8]

The choice of matrix and application method is critical for analyte ionization and spatial integrity.

- Matrix Selection: For small molecules like this compound, common matrices include DHB (2,5-dihydroxybenzoic acid) or 9-AA (9-aminoacridine) [2]. A recent advancement involves acidifying the matrix solution (e.g., with 5% formic acid) to enhance detection efficiency and image quality [9].

- Application Method:

- Sublimation: This solvent-free method produces a homogeneous layer of small matrix crystals, which is crucial for high spatial resolution and minimizing analyte delocalization [1] [6]. A typical protocol involves subliming 50 mg of CHCA at 170°C for 10 minutes [8].

- Post-Sublimation Treatment: After sublimation, briefly dip the slide into an ice-cold solution of 100 mM ammonium phosphate monobasic (AmP) to enhance peptide and metabolite signal intensity [8].

Data Acquisition and Analysis [4] [10] [2]

- Instrument Setup: Load the slide into a MALDI mass spectrometer (e.g., a time-of-flight instrument). Set the desired spatial resolution (pixel size); for single-cell level mapping, a resolution of 5-20 μm is achievable [6] [7].

- Spectral Acquisition: The instrument will raster the laser across the tissue, collecting a mass spectrum at each pixel. The m/z range should be set to cover the expected mass of this compound.

- Data Processing: Use specialized software (e.g., SCiLS Lab) to generate ion images by plotting the intensity of a specific m/z value against its spatial coordinates.

- Metabolite Identification: Cross-reference the accurate mass obtained from MSI with a custom database or by using LC-MS/MS analysis of adjacent tissue slices for definitive identification [2].

- Validation: Be aware that signal intensity in MALDI-MSI can be influenced by factors like ion suppression. For quantitative validation, correlate MSI data with laser microdissection followed by quantitative nano-HPLC-MS on regions of interest [10].

Key Quantitative Parameters for MALDI-MSI

The following table summarizes critical performance metrics to consider when planning and executing a MALDI-MSI experiment for spatial metabolomics [4] [2].

| Parameter | Typical Range/Value in MALDI-MSI |

|---|---|

| Spatial Resolution | 1 - 100 μm ( routinely <10 μm for metabolites) [4] [2] |

| Mass Range | 70 - 1000 Da (covers most metabolites) [2] |

| Detection Time (per cm²) | ~11 minutes at 100 μm resolution [2] |

| Number of Metabolites Detected | Up to ~1500 [2] |

| Tissue Section Thickness | 10 - 20 μm [1] |

Key Applications and Advantages

Applying this protocol to this compound analysis provides several key insights:

- Toxicology Research: Precisely localize this compound within different plant organs (seeds, leaves, stems) to identify accumulation "hotspots," which is vital for risk assessment [3].

- Plant Defense Studies: Correlate the spatial distribution of this compound with feeding damage or fungal invasion to validate its role as a phytoanticipin or phytoalexin [3].

- Biosynthetic Pathway Elucidation: Resolve the distribution of this compound and its potential precursors at a cellular level to infer and locate key steps in its biosynthetic pathway [7].

The primary advantage of using MALDI-MSI over techniques like DESI-MSI for this application is its superior spatial resolution, which is necessary to resolve distribution patterns at a cellular level within plant tissues [4].

References

- 1. imaging - Wikipedia MALDI [en.wikipedia.org]

- 2. Metabolomics: Spatial - MALDI vs. AFADESI-MSI... - MetwareBio MSI [metwarebio.com]

- 3. - Matrix /ionisation mass spectrometry... assisted laser desorption [plantmethods.biomedcentral.com]

- 4. Comparing DESI-MSI and MALDI - MSI Mediated Spatial Metabolomics... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparing DESI-MSI and MALDI - MSI Mediated Spatial ... [frontiersin.org]

- 6. for MALDI Bottom-Up Proteomics at Single-Cell... MSI Protocol Spatial [cris.maastrichtuniversity.nl]

- 7. Visualization of metabolites and microbes at high... | Nature Protocols [nature.com]

- 8. Protocol for MALDI Bottom-Up Proteomics at Single-Cell... MSI Spatial [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing MALDI - MSI proteomics spatial through analysis ... matrix [pubs.rsc.org]

- 10. Validation of MALDI -MS imaging data of selected membrane lipids in... [link.springer.com]

on-tissue derivatization for gamma-Coniceine mass spectrometry

Protocol for On-Tissue Derivatization in MSI

This protocol is adapted from methods used for visualizing short-chain fatty acids and other metabolites, which share similar challenges with volatility and ionization efficiency as gamma-Coniceine might present [1].

1. Tissue Section Preparation

- Sample Collection & Freezing: Fresh tissue samples should be collected and immediately frozen, ideally using a method like embedding in a 2% carboxymethylcellulose solution to preserve tissue integrity and avoid ice crystal formation [1].

- Cryosectioning: Using a cryostat microtome (e.g., set to -20°C), prepare thin tissue sections (recommended 10-μm thick). Mount these sections on indium tin oxide (ITO)-coated glass slides, which are conductive and necessary for MALDI-MSI analysis [1].

- Section Drying & Storage: After sectioning, dry the mounted tissues inside the cryostat chamber for an extended period (e.g., 2 days) to minimize volatility of target analytes. Store slides at -80°C in a sealed container with desiccant (e.g., silica gel) to prevent moisture absorption and analyte degradation. It is critical to avoid vacuum drying the sections [1].

2. On-Tissue Chemical Derivatization This step is crucial for converting this compound into a more easily ionizable and less volatile form.

- Derivatization Reagent Preparation: Prepare a fresh solution in acetonitrile (AcCN) containing:

- TMPA (N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-amine iodide): A derivatizing agent that targets carboxylic acids and other functional groups, converting them into a quaternary amine. Suggested concentration: 2 mM [1].

- HATU (1-[(dimethylamino)(dimethylimino)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine-3-oxide hexafluorophosphate): An activator that facilitates the coupling reaction. Suggested concentration: 2 mM [1].

- 4-MM (4-methylmorpholine): A base that acts as a catalyst for the reaction. Suggested concentration: 2 mM [1].

- Reagent Application: Apply the reagent solution uniformly over the tissue section using a automated sprayer like the iMLayer AERO. Parameters can include a nozzle-to-target distance of 5 cm, track speed of 40 mm/sec, and nitrogen gas pressure of 0.2 MPa [1].

- Derivatization Reaction: After application, incubate the slides in a closed container saturated with AcCN vapor at room temperature (e.g., 23°C) for several hours (e.g., 4 hours) to allow the reaction to proceed to completion [1].

3. Matrix Application The matrix assists in the desorption and ionization of the derivatized analyte during MALDI.

- Matrix Selection: Common matrices for positive ion mode MSI include α-Cyano-4-hydroxycinnamic acid (CHCA) or 1,5-Diaminonaphthalene (1,5-DAN) [1].

- Matrix Deposition:

4. MALDI-MSI Data Acquisition Acquire mass spectra using a MALDI mass spectrometer equipped with an atmospheric pressure ion source, as this is better suited for detecting labile or derivatized compounds [1].

- Ion Mode: Operate in positive ion mode as the derivatization with TMPA introduces a quaternary amine group, which ionizes efficiently in this mode [1].

- Mass Range: Set an appropriate m/z range based on the expected mass of the derivatized this compound adduct (e.g., m/z 200-500) [1].

- Spatial Resolution: Adjust the laser pitch and diameter to achieve the desired spatial resolution (e.g., 10, 25, or 50 μm) [1].

- Instrument Settings: The desolvation line (DL) temperature should be set high (e.g., 290°C) to aid in desolvation. Acquire mass spectra with a sufficient number of laser shots per pixel (e.g., 50 shots at 1000 Hz) [1].

5. Data Analysis and Validation

- Image Generation: Use specialized software (e.g., IMAGERE) to visualize the spatial distribution of the derivatized this compound ion signal and superimpose these images with histological stains like hematoxylin and eosin (H&E) [1].

- Method Validation: Validate the findings by analyzing tissue sections with known amounts of this compound and using other analytical techniques, such as LC-MS/MS on tissue extracts, to confirm identity and quantity [2].

Key Experimental Parameters and Reagents

The following tables summarize the critical information from the protocol for easy reference.

Table 1: Key Reagents for On-Tissue Derivatization

| Reagent | Role in Derivatization | Example Concentration | Solvent |

|---|---|---|---|

| TMPA | Derivatizing agent; adds a permanent charge | 2 mM [1] | Acetonitrile |

| HATU | Activator; facilitates covalent bonding | 2 mM [1] | Acetonitrile |

| 4-Methylmorpholine | Base; catalyzes the reaction | 2 mM [1] | Acetonitrile |

| Alpha-Cyano-4-hydroxycinnamic acid (CHCA) | MALDI matrix | 300 mg for sublimation [1] | - |

| 1,5-Diaminonaphthalene (1,5-DAN) | MALDI matrix | 20 mg/mL [1] | Methanol |

Table 2: Critical Instrument Parameters for MALDI-MSI

| Parameter | Recommended Setting | Notes |

|---|---|---|

| Ion Source | Atmospheric Pressure (AP) | Preferred for labile compounds [1] |

| Ion Mode | Positive | Targets the quaternary amine group from TMPA [1] |

| Mass Range | m/z 200-500 | Should cover the mass of the derivatized analyte [1] |

| Spatial Resolution | 10-50 μm | Adjust based on study requirements [1] |

| Laser Shots/Pixel | 50 | At a frequency of 1000 Hz [1] |

| DL Temperature | 290°C | Aids in desolvation [1] |

Workflow and Data Analysis Diagrams

The following diagrams, generated with Graphviz, illustrate the core experimental workflow and the subsequent data analysis and validation process.

Diagram 1: On-Tissue Derivatization MSI Workflow. This chart outlines the key steps from tissue preparation to data acquisition.

Diagram 2: Data Analysis and Validation Pathway. This chart shows the process from raw data to biological insight through image integration.

Important Considerations for Method Development

Developing a robust protocol for a new analyte like this compound requires careful optimization and validation.

- Chemical Specificity: The protocol above uses reagents (TMPA/HATU) known to target carboxylic acid groups [1]. Your first step should be to confirm the presence of a suitable reactive group (e.g., a secondary amine) in the this compound molecule. You may need to explore different derivatization agents.

- Spatial Resolution: The chosen spatial resolution is a trade-off between analytical sensitivity and molecular detail. Higher resolution (e.g., 10 μm) reveals finer structures but requires more laser shots and longer acquisition times, potentially leading to signal degradation for low-abundance analytes [1].

- Quantitative Potential: While MSI is often considered semi-quantitative, absolute quantification is challenging. For accurate quantification, you should prepare a calibration curve using control tissue spotted with known concentrations of this compound and processed identically to your samples [2].

- Troubleshooting: If signal intensity is low, check the completeness of the derivatization reaction and the uniformity of the matrix coating. High background noise can often be mitigated by optimizing the washing steps after derivatization or using a different matrix compound [3].

References

Comprehensive Application Notes and Protocols on Coniferyl Aldehyde

Chemical and Biological Profile of Coniferyl Aldehyde

Coniferyl aldehyde (also known as ferulaldehyde), with the CAS number 458-36-6, is a phenolic aldehyde with the molecular formula C₁₀H₁₀O₃ and a molar mass of 178.187 g·mol⁻¹ [1] [2]. It is a derivative of cinnamaldehyde featuring 4-hydroxy and 3-methoxy substituents and is a major precursor in lignin biosynthesis [1]. This compound is a natural phenolic phytochemical present in the peels of fruits and vegetables, as well as in the bran of grains, seeds, and leaves of various plant species [3].

Key Physicochemical Properties

The table below summarizes the key physicochemical properties of coniferyl aldehyde [1] [2].

- Physical State: Solid at room temperature [2]

- Melting Point: 80-82°C [1] [2]

- Boiling Point: 338.8±27.0 °C at 760 mmHg [2]

- Density: 1.2±0.1 g/cm³ [2]

- Flash Point: 136.8±17.2 °C [2]

- Safety: Classified as an irritant (GHS07) [2]

Detailed Experimental Protocols and Bioassays

This section outlines established experimental methodologies used to investigate the biological activities of coniferyl aldehyde.

Protocol: Anti-inflammatory Assessment in RAW264.7 Macrophage Cells

This protocol evaluates the anti-inflammatory effects of coniferyl aldehyde in vitro, particularly its role in inhibiting LPS-induced apoptosis and inflammation [4].

- Cell Line: RAW264.7 murine macrophage cells.

- Test Compound: Coniferyl aldehyde. A stock solution is typically prepared in DMSO and diluted in cell culture medium to the required concentrations, ensuring the final DMSO concentration does not exceed 0.1% (v/v).

- Procedure:

- Cell Seeding and Culture: Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

- Pre-treatment: Pre-treat cells with varying concentrations of coniferyl aldehyde (e.g., 10 µM, 50 µM) for a set period (e.g., 2 hours).

- Inflammation Induction: Stimulate the cells with bacterial lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

- Incubation and Harvest: Incubate the cells for a predetermined time (e.g., 24 hours), then collect the culture supernatant and cell lysates for analysis.

- Downstream Analysis:

- Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA kits [4].

- Protein Analysis: Perform Western blot analysis to detect the expression and phosphorylation of key proteins in the PKCα/β II/Nrf-2/HO-1 and JAK2 signaling pathways [4].

- Apoptosis Assay: Assess apoptotic activity via methods like flow cytometry (Annexin V/PI staining) or caspase activity assays.

Protocol: Anti-arthritic Efficacy in Adjuvant Arthritis (AA) Rat Model

This in vivo protocol assesses the therapeutic potential of coniferyl aldehyde, alone and in combination with methotrexate, for rheumatoid arthritis [3].

- Animals: Groups of rats (e.g., n=7-8).

- Induction of Arthritis: Administer a single intradermal injection of complete Freund's adjuvant (CFA) at the base of the tail to induce adjuvant arthritis.

- Treatment Groups:

- CO: Healthy control group.

- AA: Arthritic, untreated group.

- AA-MTX: Arthritic group treated with methotrexate (e.g., 0.3 mg/kg, orally, twice a week).

- AA-FRA: Arthritic group treated with coniferyl aldehyde (e.g., 15 mg/kg, daily, p.o.).

- AA-FRA-MTX: Arthritic group receiving combination therapy.

- Duration: The study typically lasts 28 days.

- Evaluation Parameters:

- Body Weight Change: Measured weekly.

- Hind Paw Volume: Measured by plethysmography to quantify edema.

- Arthritic Score: A clinical score based on redness, swelling, and deformity of the joints.

- Plasma Biomarkers: Levels of IL-1β, IL-17, and MMP-9 are determined via ELISA or multiplex assays on days 14 and 28.

- Spleen Analysis: Gamma-glutamyl transferase (GGT) activity and IL-1β mRNA expression are measured in spleen tissue at the endpoint.

Quantitative Data Summary

The experimental data from the cited studies are consolidated into the following tables for easy comparison.

Efficacy in Adjuvant Arthritis Model

Table 1: Effects of coniferyl aldehyde (FRA) and methotrexate (MTX) on body weight, paw volume, and arthritic score in rats. Data presented as Mean ± SEM. Significance: *P < .05 vs CO; + P < .05 vs AA; # P < .05 vs AA-MTX [3].

| Parameter | Group | Day 14 | Day 21 | Day 28 |

|---|---|---|---|---|

| Change of Body Weight (g) | CO (Control) | 68.6 ± 5.9 | 86.0 ± 7.0 | 98.1 ± 8.3 |

| AA (Arthritic) | 38.8 ± 6.0* | 31.0 ± 5.3* | 48.1 ± 6.6* | |

| AA-MTX | 67.3 ± 5.0+ | 52.4 ± 7.5 | 51.1 ± 6.0 | |

| AA-FRA | 36.2 ± 8.0 | 22.9 ± 4.6 | 42.8 ± 4.3 | |

| AA-FRA-MTX | 56.8 ± 6.4 | 64.2 ± 10.5+ | 67.0 ± 13.4 | |

| Change of Hind Paw Volume (%) | CO (Control) | 8.3 ± 0.9 | 13.4 ± 2.0 | 12.8 ± 1.8 |

| AA (Arthritic) | 47.1 ± 6.4* | 80.2 ± 9.0* | 60.7 ± 7.4* | |

| AA-MTX | 18.5 ± 5.2+ | 44.9 ± 9.2+ | 56.6 ± 11.2 | |

| AA-FRA | 30.5 ± 8.7 | 65.0 ± 12.3 | 50.3 ± 8.6 | |

| AA-FRA-MTX | 13.1 ± 1.4+ | 24.1 ± 7.8+ | 36.9 ± 10.5 | |

| Arthritic Score (points) | AA (Arthritic) | 16.3 ± 0.9 | 21.3 ± 1.2 | 21.3 ± 1.1 |

| AA-MTX | 14.4 ± 0.7 | 19.3 ± 0.9 | 20.5 ± 1.1 | |

| AA-FRA | 13.6 ± 0.9 | 18.0 ± 1.3 | 19.4 ± 1.2 | |

| AA-FRA-MTX | 10.9 ± 0.6+++/# | 14.1 ± 1.3++/# | 15.9 ± 1.6+ |

Effects on Inflammatory Biomarkers

Table 2: Impact of coniferyl aldehyde (FRA) and methotrexate (MTX) on key inflammatory biomarkers in plasma and spleen [3].

| Parameter | Group | Day 14 | Day 28 |

|---|---|---|---|

| IL-1β in Plasma (pg/mL) | CO (Control) | 11.5 ± 4.6 | 13.5 ± 2.1 |

| AA (Arthritic) | 95.1 ± 19.1* | 36.6 ± 7.5* | |

| AA-MTX | 28.2 ± 6.3+ | 43.4 ± 6.2 | |

| AA-FRA | 18.5 ± 6.8+ | 28.7 ± 6.4 | |

| AA-FRA-MTX | 8.5 ± 2.7+ | 32.1 ± 5.9 | |

| IL-17 in Plasma (pg/mL) | CO (Control) | 4.8 ± 0.6 | 3.4 ± 0.2 |

| AA (Arthritic) | 98.0 ± 13.6* | 26.6 ± 3.5* | |

| AA-MTX | 32.5 ± 5.2+ | 24.0 ± 3.5 | |

| AA-FRA | 74.8 ± 19.9 | 36.0 ± 6.8 | |

| AA-FRA-MTX | 42.3 ± 4.6+ | 31.7 ± 5.6 | |

| Spleen GGT Activity (nmol/min/g) | CO (Control) | - | 21.8 ± 1.1 |

| AA (Arthritic) | - | 56.2 ± 3.5* | |

| AA-MTX | - | 40.2 ± 4.2+ | |

| AA-FRA | - | 45.0 ± 2.1 | |

| AA-FRA-MTX | - | 20.0 ± 2.0+++/### |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow related to coniferyl aldehyde's anti-inflammatory action.

Anti-inflammatory Signaling Pathway

This diagram outlines the molecular mechanism by which coniferyl aldehyde suppresses inflammation in macrophages, as identified in research [4].

Anti-inflammatory Mechanism of Coniferyl Aldehyde. The diagram shows how Coniferyl Aldehyde (CA) inhibits LPS-induced inflammation and apoptosis in macrophages by modulating the PKC/Nrf-2/HO-1 pathway and directly suppressing pro-inflammatory cytokine release [4].

In Vivo Anti-Arthritic Study Workflow

This flowchart provides a clear overview of the experimental protocol for evaluating coniferyl aldehyde in an adjuvant-induced arthritis model [3].

In Vivo Anti-Arthritic Study Design. The workflow outlines the key stages of the adjuvant arthritis (AA) rat model, from induction and treatment to final analysis [3].

Conclusion and Research Implications

The data from these application notes firmly establish coniferyl aldehyde as a compound with significant anti-inflammatory and immunomodulatory potential. Its efficacy in both cellular models and a complex in vivo arthritis model, particularly when used in combination with methotrexate, highlights its relevance for further research in drug development, especially for inflammatory and autoimmune conditions like rheumatoid arthritis. The detailed protocols provided here can serve as a robust foundation for scientists aiming to reproduce these findings or explore the compound's effects in other disease contexts.

References

GC-MS analysis protocols for gamma-Coniceine detection

Introduction to γ-Conicee and GC-MS

γ-Coniceine is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum). It acts as an agonist on human fetal muscle-type nicotinic acetylcholine receptors. Toxicological studies rank its potency as greater than that of N-methylconiine enantiomers, with a reported in vivo lethality (LD₅₀) in mice of 4.4 mg/kg [1] [2].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is widely used for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures [3] [4]. The combination of retention time from GC and the unique mass spectrum from MS provides a high degree of confidence in compound identification, making GC-MS a "gold standard" in forensic and toxicological analysis [3].

Proposed GC-MS Protocol for γ-Coniceine Analysis

The following protocol is adapted from general GC-MS/MS methodologies for alkaloid-like compounds and food contaminant analysis [5] [6].

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is suitable for extracting γ-Conicee from complex biological matrices.

- Materials: Acetonitrile (MeCN), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and a suitable internal standard.

- Procedure:

- Homogenize the sample (e.g., plant material or tissue).

- Weigh 2.0 g of homogenized sample into a centrifuge tube.

- Add 10 mL of acetonitrile and the internal standard.

- Shake vigorously for 1 minute.

- Add 4 g of MgSO₄ and 1 g of NaCl, then immediately shake vigorously for another minute to prevent salt agglomeration.

- Centrifuge at >4000 rpm for 5 minutes.

- Clean-up: For fatty samples, a dispersive Solid-Phase Extraction (d-SPE) clean-up using primary secondary amine (PSA) sorbent and MgSO₄ is recommended to remove co-extractives like lipids and organic acids [6].

Instrumental Configuration

The table below summarizes the suggested instrumental parameters, optimized for a GC-triple quadrupole MS/MS system.

Table 1: Suggested GC-MS/MS Instrument Parameters

| Parameter Category | Specification |

|---|---|

| Gas Chromatograph | |

| Column | Fused-silica capillary column (e.g., 5% phenyl-polydimethylsiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness [3] [5] |

| Inlet Temperature | 250 °C [5] |

| Carrier Gas & Flow | Helium, constant flow mode at 1.4 mL/min [5] |

| Oven Temperature Program | Initial 50 °C (hold 1 min), ramp to 280 °C at 12-15 °C/min, final hold 5-10 min [5] |

| Injection Volume | 1 µL, splitless mode |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV [3] [4] |

| Ion Source Temperature | 230 °C [5] |

| Transfer Line Temp. | 280 °C [5] |

| Acquisition Mode | Selected Reaction Monitoring (SRM) for highest sensitivity and selectivity [5] |

| Data Analysis | Use mass spectral libraries (e.g., NIST) for initial identification and confirm with analytical standards [3] |

Data Acquisition and Analysis

- Full Scan Mode: Use for initial method development and unknown screening. A typical mass range is m/z 35-700 [4] [5]. The mass spectrum of γ-Conicee should be compared against reference libraries for identification.

- Selected Reaction Monitoring (SRM): For high-sensitivity quantitative analysis, use SRM. This involves selecting a specific precursor ion from γ-Conicee and monitoring one or more characteristic product ions. This significantly reduces background noise [5].

- Quantification: Use the internal standard method for accurate quantification. Plot a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

The following workflow diagram outlines the complete analytical procedure:

Critical Method Optimization Points

- Column Selection: The choice of a standard non-polar or low-polarity column (e.g., 5% phenyl) is appropriate. For more polar analytes, a mid-polarity column (e.g., 50% phenyl) could improve peak shape and separation [5].

- Ionization: While EI is standard and provides reproducible, library-searchable fragmentation spectra, it can cause extensive fragmentation of the molecular ion. If a molecular ion signal is required for confirmation, Chemical Ionization (CI) with methane or ammonia can be used as a "softer" ionization technique to yield a more abundant molecular ion [3].

- Tandem MS (MS/MS): For complex matrices or very low detection limits, using a triple quadrupole MS in SRM mode is highly recommended. It provides superior selectivity and sensitivity by filtering out chemical noise [5].

Summary of Quantitative Toxicological Data

The following table summarizes the key relative potency and toxicity data for γ-Conicee and related compounds from the literature [1] [2].

Table 2: Relative Potencies and Toxicities of Poison Hemlock Alkaloids

| Compound | In Vitro Relative Potency (nAChR) | In Vivo Lethality (LD₅₀ in mice, mg/kg) |

|---|---|---|

| γ-Coniceine | Highest | 4.4 |

| (-)-N-Methylconiine | Intermediate | 16.1 |

| (±)-N-Methylconiine | Intermediate | 17.8 |

| (+)-N-Methylconiine | Lowest | 19.2 |

Key Takeaways for Analysis

- γ-Conicee is significantly more toxic than other related alkaloids like N-methylconiine, and its analysis requires a highly sensitive and specific method like GC-MS/MS [1] [2].

- A robust sample preparation method like QuEChERS is essential for cleaning up complex biological samples prior to analysis [6].

- For definitive identification and quantification, the use of an authenticated analytical standard of γ-Conicee is indispensable for method validation, even though it was not explicitly mentioned in the search results.

References

- 1. Stereoselective potencies and relative toxicities of γ- coniceine and... [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Potencies and Relative Toxicities of γ- Coniceine and... [peeref.com]

- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. - GC Principle, Instrument and Analyses and... | Technology Networks MS [technologynetworks.com]

- 5. Data on the optimisation of GC - MS / MS for the simultaneous... method [pmc.ncbi.nlm.nih.gov]

- 6. Including Uncertainty Estimation of a Validation – GC /MS Method... MS [pmc.ncbi.nlm.nih.gov]

Application Note: Extraction and Analysis of Piperidine Alkaloids from Conium maculatum